N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives. This compound is characterized by the presence of an ethylsulfanyl group attached to a phenyl ring, which is further connected to a dihydrobenzodioxine moiety. The carboxamide group adds to its structural complexity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzodioxine intermediate with an ethylthiol reagent in the presence of a base.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzodioxine moiety may interact with various receptors or enzymes, modulating their function. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(methylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-[2-(propylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-[2-(butylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Uniqueness
N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
N-[2-(ethylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, with CAS number 890601-49-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H17NO3S, with a molecular weight of 315.4 g/mol. The compound features a benzodioxine ring structure along with an ethylsulfanyl group and a carboxamide functional group.
Property | Value |
---|---|
CAS Number | 890601-49-7 |
Molecular Formula | C17H17NO3S |
Molecular Weight | 315.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzodioxine Ring : Cyclization reaction using catechol and a dihalide under basic conditions.
- Introduction of the Ethylsulfanyl Group : Nucleophilic substitution reaction with ethylthiol.
- Formation of the Carboxamide Group : Reaction with an appropriate amine under dehydrating conditions.
Antimicrobial Activity
Benzodioxine derivatives have also been evaluated for antimicrobial activity. While direct studies on this specific compound are scarce, related structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 250 to 7.81 µg/ml .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For instance, related benzodioxine derivatives showed moderate inhibition against the α-glucosidase enzyme, which is relevant for managing type 2 diabetes . The IC50 values for some derivatives were found to be comparable to established antidiabetic drugs.
The biological activity of this compound may involve several mechanisms:
- Interaction with Thiol-containing Enzymes : The ethylsulfanyl group can inhibit the activity of enzymes that contain thiol groups.
- Receptor Modulation : The benzodioxine moiety may interact with specific receptors or enzymes, modulating their functions.
- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with biological molecules, influencing their stability and activity.
Case Studies and Research Findings
- Anticancer Evaluation : A study on similar compounds indicated that certain benzodioxines exhibited over 70% growth inhibition in cancer cell lines through ROS-mediated pathways .
- Antimicrobial Testing : Compounds within this chemical class were tested against various pathogens, showing broad-spectrum activity with MIC values indicating potential for further development as antimicrobial agents .
- Diabetes Management : Research into related compounds demonstrated weak to moderate inhibition against α-glucosidase enzymes, suggesting potential therapeutic applications in diabetes management .
Properties
IUPAC Name |
N-(2-ethylsulfanylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-2-22-16-10-6-3-7-12(16)18-17(19)15-11-20-13-8-4-5-9-14(13)21-15/h3-10,15H,2,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQWPLHIYZYDCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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